molecular formula C25H16N4O B4879437 2,8,9-triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2,8,9-triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4879437
M. Wt: 388.4 g/mol
InChI Key: LBWKOUMATCCVLZ-UHFFFAOYSA-N
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Description

2,8,9-Triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by a fused ring system that includes furan, triazole, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,9-triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-4,5-diphenylfuran-3-carbonitrile with triethyl orthoacetate to form an ethoxyimine derivative. This intermediate is then reacted with phenyl hydrazine, p-fluorobenzylamine, and sodium hydrogen sulfide to yield the desired furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,8,9-Triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the furan, triazole, and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce dihydrofuran derivatives.

Mechanism of Action

The mechanism by which 2,8,9-triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects involves the inhibition of specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8,9-Triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its fused ring system that combines furan, triazole, and pyrimidine moieties. This unique structure contributes to its diverse reactivity and potent biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

4,11,12-triphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N4O/c1-4-10-17(11-5-1)20-21-24-27-23(19-14-8-3-9-15-19)28-29(24)16-26-25(21)30-22(20)18-12-6-2-7-13-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWKOUMATCCVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,8,9-triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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2,8,9-triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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2,8,9-triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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2,8,9-triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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2,8,9-triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
2,8,9-triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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